4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 36093-85-3
VCID: VC20860290
InChI: InChI=1S/C14H13N7O2/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21)
SMILES: C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Molecular Formula: C14H13N7O2
Molecular Weight: 311.3 g/mol

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid

CAS No.: 36093-85-3

Cat. No.: VC20860290

Molecular Formula: C14H13N7O2

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid - 36093-85-3

Specification

CAS No. 36093-85-3
Molecular Formula C14H13N7O2
Molecular Weight 311.3 g/mol
IUPAC Name 4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid
Standard InChI InChI=1S/C14H13N7O2/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21)
Standard InChI Key OSYSFOFKQDNPGP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Canonical SMILES C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator